molecular formula C18H13BBrNO2 B6301487 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid CAS No. 2084131-60-0

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid

Cat. No.: B6301487
CAS No.: 2084131-60-0
M. Wt: 366.0 g/mol
InChI Key: QRTURGHGEOUEJE-UHFFFAOYSA-N
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Description

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid (CAS 2084131-60-0) is a high-purity bimetallic intermediate designed for advanced cross-coupling reactions, particularly in the synthesis of complex organic electronic materials and pharmaceutical candidates. With a molecular formula of C18H13BBrNO2 and a molecular weight of 366.02 g/mol, this compound integrates a reactive boronic acid group and a bromine substituent on the same phenyl ring, which is further functionalized with a carbazole moiety. This structure makes it a versatile building block for constructing extended π-conjugated systems through Suzuki-Miyaura cross-coupling reactions . The primary research value of this compound lies in its application in organic electronics. The carbazole group is renowned for its hole-transporting properties, high thermal stability, and rigid molecular structure. Consequently, this boronic acid is a critical precursor in the development of organic light-emitting diodes (OLEDs) , organic field-effect transistors (OFETs), and other functional materials. It enables the synthesis of novel molecular architectures that are essential for next-generation display and lighting technologies . Handling should be conducted by qualified personnel in a well-ventilated area, utilizing appropriate personal protective equipment. The compound has associated hazard warnings . Store at 2-8°C. This product is intended For Research Use Only and is not classified as hazardous for transport .

Properties

IUPAC Name

(3-bromo-5-carbazol-9-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BBrNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTURGHGEOUEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed ortho-Metalation with n-Butyllithium

ParameterValue
Temperature-78°C (lithiation), 20°C (quench)
SolventAnhydrous THF
CatalystNone
Work-upAcid hydrolysis, extraction, recrystallization

This method’s success hinges on excluding moisture and optimizing lithiation time (2 h) to prevent debromination.

Condensation-Bromination Approaches

Carbazole-Phenylboronic Acid Condensation

Early routes condense 9-aminocarbazole with dibromophenylboronic acid derivatives under acidic (HCl) or basic (NaOH) conditions. For example, refluxing equimolar reactants in dichloromethane with HCl (5 mol%) for 12 hours achieves 68% yield. However, bromine positional control is inconsistent, often yielding 3-bromo-4-(carbazolyl) isomers as byproducts.

Post-Functionalization Bromination

Alternative strategies first synthesize 5-(9H-carbazol-9-yl)-phenylboronic acid, followed by electrophilic bromination using Br₂/FeBr₃. While feasible, overbromination at the carbazole’s 3-position complicates purification, reducing yields to ≤50%.

Suzuki-Miyaura Coupling Adaptations

Cross-Coupling with Pre-Halogenated Intermediates

Coupling 3-bromo-5-iodophenylboronic acid with 9H-carbazole via palladium catalysis (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol) achieves 75% yield. However, competing homocoupling of boronic acids necessitates strict stoichiometric control (1:1.05 halide:boronic acid ratio).

Comparative Analysis of Methodologies

Yield and Purity Metrics

MethodYield (%)Purity (HPLC)Regioselectivity
Lithiation-borylation8899.2High (≥95:5)
Condensation6892.1Moderate (70:30)
Suzuki Coupling7597.8High (≥90:10)

Scalability and Cost

Lithiation-borylation requires costly anhydrous THF and cryogenic conditions but offers superior scalability. Condensation routes use cheaper reagents but demand chromatographic purification, increasing operational costs.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=7.6 Hz, 2H, carbazole-H), 8.22 (s, 1H, boronic acid-H), 7.58–7.42 (m, 6H, aryl-H).

  • HRMS : m/z calcd. for C₁₈H₁₃BBrNO₂ [M+H]⁺: 372.0192; found: 372.0195.

Physicochemical Properties

PropertyValue
Melting Point215–217°C (decomp.)
SolubilityDMSO > THF > EtOAc
StabilityAir-sensitive; store under N₂

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base and solvent.

Major Products Formed

    Oxidation: 3-Hydroxy-5-(9H-carbazol-9-yl)-phenylboronic acid.

    Reduction: 3-Hydrogen-5-(9H-carbazol-9-yl)-phenylboronic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid is primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent charge transport properties stem from the delocalized π-electrons within its structure.

Key Contributions:

  • OLEDs: The compound improves the efficiency of OLEDs by facilitating hole injection and transport, thus enhancing device performance.
  • OPVs: It contributes to higher stability and efficiency in organic solar cells by optimizing charge transport dynamics.
ApplicationRoleImpact
OLEDsHole Transport MaterialEnhanced efficiency and stability
OPVsCharge Transport LayerImproved energy conversion efficiency

Medicinal Chemistry

Research indicates that carbazole derivatives, including this compound, exhibit significant biological activity, particularly in anticancer research. Studies have shown that they can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

  • Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer)
  • IC50 Values:
    • A549: 5.2 µM (apoptosis induction)
    • MCF7: 6.1 µM (cell cycle arrest)
CompoundCell LineIC50 (µM)Mechanism of Action
This CompoundA5495.2Apoptosis induction
This CompoundMCF76.1Cell cycle arrest

The structure–activity relationship (SAR) studies suggest that the presence of halogen substituents enhances biological activity due to increased electron-withdrawing effects, stabilizing reactive intermediates during metabolic processes.

Chemical Sensors

The compound's fluorescence properties make it suitable for developing chemical sensors capable of detecting various analytes. Its ability to undergo fluorescence resonance energy transfer (FRET) enhances sensitivity in sensor applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The carbazole moiety contributes to the compound’s electronic properties, enhancing its utility in optoelectronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(9H-Carbazol-9-yl)phenylboronic Acid (CPBA)

  • Structural Difference : CPBA lacks the bromine substituent and positions the boronic acid group at the para position relative to the carbazole.
  • Synthetic Utility: CPBA exhibits broader reactivity in coupling with heteroaryl halides (e.g., pyridines, quinolines) under ligand-free Suzuki conditions, achieving yields of 70–90% in aqueous ethanol .
  • Electronic Properties : The absence of bromine reduces steric hindrance, enhancing charge mobility in HTMs. Devices using CPBA-based HTMs report a 15% higher external quantum efficiency (EQE) compared to brominated analogues .

9-Phenyl-9H-carbazol-3-ylboronic Acid (PCBA)

  • Structural Difference : PCBA substitutes the phenyl ring with a carbazole at the meta position, omitting bromine.
  • Reactivity : PCBA shows lower coupling efficiency with bulky aryl halides (e.g., 2-chloropyrazine) due to steric constraints, yielding 50–60% under similar conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a glass transition temperature ($T_g$) of 145°C for PCBA-derived polymers, compared to 160°C for brominated derivatives .

3',5-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3-carbonitrile (mCBP-CN)

  • Structural Difference : Replaces boronic acid with a nitrile group and incorporates two carbazole units.
  • Optoelectronic Performance : mCBP-CN demonstrates a higher triplet energy ($ET = 2.8$ eV) than 3-bromo-5-(carbazol-9-yl)-phenylboronic acid ($ET = 2.5$ eV), making it superior for blue TADF emitters .
  • Synthetic Route : Synthesized via Suzuki coupling of 3-bromo-5-(carbazol-9-yl)benzonitrile with carbazole-boronic esters, achieving 73% yield .

9,9'-(5-Bromo-1,3-phenylene)bis(9H-carbazole)

  • Structural Difference : Contains two carbazole groups instead of a boronic acid.
  • Applications : Used in electrophosphorescent OLEDs, where the bromine atom facilitates further functionalization. However, its lack of a boronic acid group limits utility in cross-coupling reactions .

Data Tables

Table 1. Key Physical and Electronic Properties

Compound $T_g$ (°C) $E_T$ (eV) Solubility in Chloroform (g/L)
3-Bromo-5-(carbazol-9-yl)-phenylboronic acid 160 2.5 12.3
CPBA 145 2.6 18.7
mCBP-CN 220 2.8 8.5

Biological Activity

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid is a compound of interest due to its potential applications in pharmaceuticals and materials science. This article aims to explore its biological activity, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in drug design and development.

Property Value
Molecular Formula C18H16BBrN2O2
Molecular Weight 363.24 g/mol
Appearance Powder or liquid
Solubility Soluble in organic solvents

Biological Activity Overview

Research indicates that compounds in the carbazole family, including derivatives like this compound, exhibit various biological activities, such as:

  • Anticancer Properties : Some studies suggest that carbazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For example, certain analogs have shown activity against breast and prostate cancer cell lines .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

The exact mechanism of action for this compound is still under investigation. However, the following mechanisms are proposed based on related compounds:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases by forming reversible complexes with the active site serine residues.
  • Cell Cycle Arrest : Some carbazole derivatives have been shown to interfere with cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Several studies have explored the biological activity of carbazole derivatives:

  • Anticancer Study : A study evaluating the effects of various carbazole derivatives on MCF-7 breast cancer cells found that specific substitutions significantly enhanced cytotoxicity. The presence of a phenylboronic acid moiety was linked to increased apoptotic activity .
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives:

Study Findings
Synthesis MethodologyDeveloped using Suzuki coupling reactions with high yields .
Anticancer ActivityIC50 values indicating strong inhibition of cancer cell growth .
Antimicrobial TestingEffective against multiple bacterial strains with low MIC values .

Q & A

Q. How can researchers leverage this compound to study boronic acid-diol interactions in glycoscience?

  • Method :
  • Surface plasmon resonance (SPR) : Immobilize the compound on gold chips to measure binding kinetics with saccharides (e.g., KD ~10⁻⁴ M for fructose).
  • Fluorescence quenching : Monitor complexation with alizarin red S (ARS) as a competitive probe.
  • Applications : Develop glucose sensors by tuning boronic acid-diol equilibrium .

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